molecular formula C9H20O2 B15322202 3-(Tert-butoxy)-2,2-dimethylpropan-1-ol

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol

Cat. No.: B15322202
M. Wt: 160.25 g/mol
InChI Key: MCHWFMFPTINSFD-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol is a branched ether-alcohol characterized by a tert-butoxy group (-O-C(CH₃)₃) at the third carbon and two methyl groups at the second carbon of a propanol backbone. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate or protecting group.

The tert-butoxy group enhances steric bulk and acid sensitivity compared to smaller ethers, enabling selective deprotection under acidic conditions. Its applications span pharmaceuticals, agrochemicals, and materials science, where controlled reactivity and stability are critical.

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol

InChI

InChI=1S/C9H20O2/c1-8(2,3)11-7-9(4,5)6-10/h10H,6-7H2,1-5H3

InChI Key

MCHWFMFPTINSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method is the reaction of tert-butyl alcohol with 2,2-dimethylpropanal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into various organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield simpler alcohols or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons .

Scientific Research Applications

Scientific Research Applications

Organic Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for modifications that enhance the properties of various chemical entities.

Polymer Chemistry : It plays a crucial role in the controlled ring-opening polymerization processes. For instance, it has been utilized to synthesize poly(N-(3-tert-butoxy-3-oxopropyl) glycine), which has applications in materials science .

Biological Research : In biological applications, 3-(tert-butoxy)-2,2-dimethylpropan-1-ol is investigated for its potential as an enzyme inhibitor and in receptor binding assays. This research aids in understanding molecular interactions within biological systems.

Drug Development : The compound's structural features make it suitable for modifying existing pharmaceuticals to improve efficacy and reduce side effects. Its applications extend into therapeutic agent design.

Industrial Applications

In the industrial sector, this compound is employed in:

  • Production of Polymers and Resins : Its unique properties contribute to developing advanced materials with improved performance characteristics .
  • Surface Treatments : It serves as an intermediate in manufacturing coatings and sealants used across various industries .

Case Studies

  • Polymer Synthesis :
    • Researchers synthesized poly(N-(3-tert-butoxy-3-oxopropyl) glycine) using this compound as a precursor. The resulting polymer exhibited significant potential for biomedical applications due to its biocompatibility and tunable properties .
  • Enzyme Inhibition Studies :
    • Studies involving this compound demonstrated its effectiveness as an enzyme inhibitor in specific metabolic pathways. These findings are crucial for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. In biochemical systems, it can interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
3-((tert-Butyldimethylsilyl)oxy)-propan-1-ol tert-Butyldimethylsilyl (TBS) C₁₀H₂₄O₂Si Silyl protecting group; stable to bases, cleaved by fluoride ions
3-(Dimethylamino)-2,2-dimethylpropan-1-ol Dimethylamino (-N(CH₃)₂) C₇H₁₇NO Basic amino alcohol; potential use in drug synthesis (e.g., β-blockers)
3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol 2-Bromophenoxy C₁₁H₁₅BrO₂ Aromatic ether; bromine enables coupling reactions (e.g., Suzuki)
3-(Benzyloxy)-2,2-dimethylpropan-1-ol Benzyloxy (-O-CH₂C₆H₅) C₁₂H₁₈O₂ Benzyl protecting group; removable via hydrogenation
1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol tert-Butylamino, 2-methoxyphenoxy C₁₅H₂₅NO₃ Dual functional groups; potential cardiovascular agent

Reactivity and Stability

  • Tert-Butoxy vs. Silyl Ethers : The tert-butoxy group in the target compound is less sterically demanding than tert-butyldimethylsilyl (TBS) ethers but more acid-labile. TBS ethers exhibit superior stability under basic and oxidative conditions but require harsh reagents (e.g., TBAF) for cleavage, whereas tert-butoxy groups hydrolyze readily under mild acids .
  • Ether vs. Amino Groups: Replacing the tert-butoxy with a dimethylamino group (as in 3-(dimethylamino)-2,2-dimethylpropan-1-ol) introduces basicity and hydrogen-bonding capacity, altering solubility and enabling protonation-dependent reactivity .
  • Aromatic vs. Aliphatic Ethers: Phenolic ethers like 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol participate in electrophilic aromatic substitution, leveraging bromine for cross-coupling reactions, a feature absent in aliphatic tert-butoxy derivatives .

Physicochemical Properties

  • Solubility: Tert-butoxy derivatives are less polar than TBS ethers, enhancing solubility in organic solvents. Amino-substituted analogues (e.g., dimethylamino) exhibit increased water solubility due to protonation .
  • Boiling Points : Bulky substituents like TBS increase molecular weight and boiling points compared to tert-butoxy derivatives.

Biological Activity

3-(Tert-butoxy)-2,2-dimethylpropan-1-ol is a compound with significant biological activity that has been studied for its potential applications in various fields, including pharmacology and medicinal chemistry. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H16O2\text{C}_7\text{H}_{16}\text{O}_2

This compound features a tert-butoxy group attached to a branched alcohol structure, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound interacts with various biological targets, influencing several pathways. Its primary mechanisms include:

  • Modulation of Receptor Activity : The compound has shown potential as an agonist or antagonist for specific receptors, particularly in the context of drug metabolism and transport mechanisms.
  • Influence on Enzyme Activity : It may affect the activity of enzymes involved in metabolic processes, contributing to its pharmacological effects.

In Vitro Studies

In Vivo Studies

In vivo studies have demonstrated the compound's potential efficacy in animal models. For instance:

  • Behavioral Effects : Compounds structurally related to this compound were tested for their effects on locomotor activity and depressive behaviors. Results indicated a dose-dependent reduction in immobility times compared to control groups, suggesting possible antidepressant-like effects .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of compounds similar to this compound. These derivatives were assessed for their binding affinities to PXR and other receptors. The findings indicated that modifications at specific positions significantly influenced biological activity and receptor interactions .

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